molecular formula C14H13N3O B12797485 N5,N11-Dimethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one CAS No. 24000-48-4

N5,N11-Dimethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one

Cat. No.: B12797485
CAS No.: 24000-48-4
M. Wt: 239.27 g/mol
InChI Key: MLWIUGGSNLPGMK-UHFFFAOYSA-N
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Description

N5,N11-Dimethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one is a compound that belongs to the class of benzodiazepines. This compound has been studied for its potential pharmacological properties, particularly its interaction with muscarinic receptors. It is known for its selective binding affinity to M2 muscarinic receptors, making it a subject of interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5,N11-Dimethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one involves several steps. One common method includes the reaction of 2-amino-N-(2-chloropyridyl-3-yl) benzamide with butanol in the presence of concentrated sulfuric acid. The reaction is typically refluxed at a temperature of 80°C for about 3 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N5,N11-Dimethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N5,N11-Dimethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interaction with muscarinic receptors, particularly M2 receptors.

    Medicine: Potential therapeutic applications due to its selective binding affinity to M2 muscarinic receptors, which may be useful in treating conditions like bradycardia.

    Industry: Potential use in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of N5,N11-Dimethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one involves its selective binding to M2 muscarinic receptors. This binding inhibits the action of acetylcholine at these receptors, leading to a decrease in parasympathetic nervous system activity. The compound’s selectivity for M2 receptors over M3 receptors is particularly notable, making it a valuable tool in pharmacological research .

Comparison with Similar Compounds

Similar Compounds

    AF-DX 116: Another M2 muscarinic receptor antagonist with similar binding properties.

    Methoctramine: A tetraamine with selective M2 receptor antagonistic activity.

    Pirenzepine: A muscarinic receptor antagonist with a different selectivity profile.

Uniqueness

N5,N11-Dimethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one is unique due to its high selectivity for M2 muscarinic receptors and its potential therapeutic applications. Its structure allows for specific interactions with these receptors, making it a valuable compound for research and potential drug development .

Properties

CAS No.

24000-48-4

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

5,11-dimethylpyrido[2,3-b][1,4]benzodiazepin-6-one

InChI

InChI=1S/C14H13N3O/c1-16-11-7-4-3-6-10(11)14(18)17(2)12-8-5-9-15-13(12)16/h3-9H,1-2H3

InChI Key

MLWIUGGSNLPGMK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=CC=C2)N(C3=CC=CC=C3C1=O)C

Origin of Product

United States

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